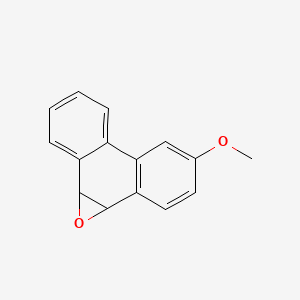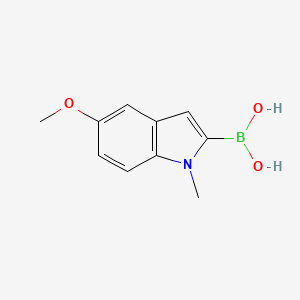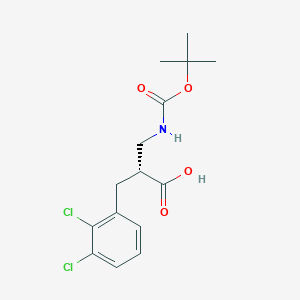
Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic organic compound with the molecular formula C14H17Cl2NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-protected amino acids with 2,3-dichlorobenzyl bromide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl moiety can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection: The major product is the free amine derivative of the compound.
Applications De Recherche Scientifique
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The dichlorobenzyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at the amino site .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobenzyl Bromide: Shares the dichlorobenzyl moiety but lacks the amino and Boc groups.
2,4-Dichlorobenzyl Alcohol: Contains a similar dichlorobenzyl structure but with an alcohol functional group.
Uniqueness
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the dichlorobenzyl moiety. This combination allows for specific chemical reactions and interactions that are not possible with simpler compounds .
Propriétés
Formule moléculaire |
C15H19Cl2NO4 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
(2R)-2-[(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Clé InChI |
NYGSSEHNKWWCON-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


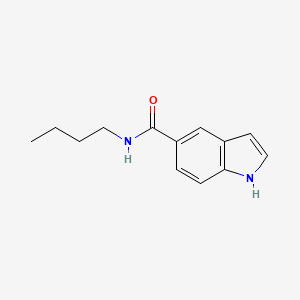
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)

![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)

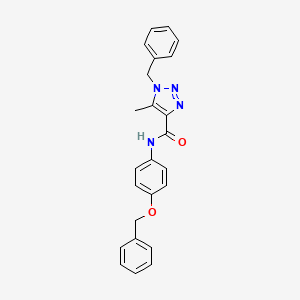
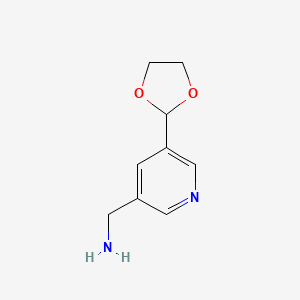
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
